molecular formula C14H14N4O B13838282 N2-Methyl-4'-OH-PhIP

N2-Methyl-4'-OH-PhIP

Cat. No.: B13838282
M. Wt: 254.29 g/mol
InChI Key: NADCHEREJJYXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Methyl-4’-OH-PhIP, also known as N2-Methyl-4’-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a metabolite of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a carcinogenic compound found in protein-rich foods such as cooked meats and fish. It is formed during the Maillard reaction, which occurs at high temperatures during cooking or frying .

Preparation Methods

The synthesis of N2-Methyl-4’-OH-PhIP involves the hydroxylation of PhIP. This process is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The hydroxylation occurs at the 4’ position of the phenyl ring, resulting in the formation of N2-Methyl-4’-OH-PhIP

Chemical Reactions Analysis

N2-Methyl-4’-OH-PhIP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N2-Methyl-4’-OH-PhIP is primarily used in scientific research to study the metabolism and carcinogenicity of PhIP. It serves as a biomarker for exposure to PhIP and helps researchers understand the metabolic pathways involved in the bioactivation and detoxification of PhIP. This compound is also used to investigate the role of cytochrome P450 enzymes in the metabolism of heterocyclic aromatic amines .

Mechanism of Action

The mechanism of action of N2-Methyl-4’-OH-PhIP involves its interaction with DNA. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and contribute to the carcinogenic effects of PhIP. The formation of DNA adducts is facilitated by the bioactivation of N2-Methyl-4’-OH-PhIP by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

N2-Methyl-4’-OH-PhIP is similar to other metabolites of PhIP, such as N2-hydroxy-PhIP and 4’-OH-PhIP. These compounds share similar metabolic pathways and mechanisms of action. N2-Methyl-4’-OH-PhIP is unique in its specific hydroxylation at the 4’ position, which distinguishes it from other metabolites. Other similar compounds include:

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

4-[1-methyl-2-(methylamino)imidazo[4,5-b]pyridin-6-yl]phenol

InChI

InChI=1S/C14H14N4O/c1-15-14-17-13-12(18(14)2)7-10(8-16-13)9-3-5-11(19)6-4-9/h3-8,19H,1-2H3,(H,15,16,17)

InChI Key

NADCHEREJJYXNY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=C(C=N2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.